2-Methylbenzo[d]oxazol-5-ol
Overview
Description
2-Methylbenzo[d]oxazol-5-ol is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for 2-Methylbenzo[d]oxazol-5-ol is 2-methyl-1,3-benzoxazol-5-ol . The InChI code is 1S/C8H7NO2/c1-5-9-7-4-6 (10)2-3-8 (7)11-5/h2-4,10H,1H3 .Physical And Chemical Properties Analysis
2-Methylbenzo[d]oxazol-5-ol is a solid at room temperature .Scientific Research Applications
Oxazole Derivatives in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Application Summary : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . Oxazoles and its derivatives are a part of a number of medicinal compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized and then screened for their biological activities .
- Results or Outcomes : Oxazole derivatives have been found to have a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
N-methylbenzo[d]oxazol-2-amine as an Anthelmintic
- Scientific Field : Pharmacology
- Application Summary : N-methylbenzo[d]oxazol-2-amine, a compound similar to 2-Methylbenzo[d]oxazol-5-ol, has been studied for its anthelmintic (anti-parasitic) activity .
- Methods of Application : The compound was evaluated for its anthelmintic properties using mice infected with helminths . The toxicity was evaluated using rats and molecular docking and metabolomics methods .
- Results or Outcomes : The results showed that a dose of 250 mg/kg reduced the abundance of helminths in the digestive tract by 49% .
Safety And Hazards
Future Directions
While specific future directions for 2-Methylbenzo[d]oxazol-5-ol are not available, oxazole derivatives are a focus of ongoing research due to their wide spectrum of biological activities . Further studies on the bioavailability, pharmacokinetics, and absorption of these compounds are needed to improve their efficacy .
properties
IUPAC Name |
2-methyl-1,3-benzoxazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFUDKCJVNWDPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447125 | |
Record name | 2-Methylbenzo[d]oxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]oxazol-5-ol | |
CAS RN |
23997-94-6 | |
Record name | 5-Hydroxy-2-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23997-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbenzo[d]oxazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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